molecular formula C8H8INO5 B14538251 Iodomethanol;4-nitrobenzoic acid CAS No. 62153-88-2

Iodomethanol;4-nitrobenzoic acid

Cat. No.: B14538251
CAS No.: 62153-88-2
M. Wt: 325.06 g/mol
InChI Key: RWCYMUNWNJOODQ-UHFFFAOYSA-N
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Description

4-Nitrobenzoic acid (4-NBA), a nitro-substituted derivative of benzoic acid, is characterized by a nitro group at the para position of the aromatic ring. Its chemical structure (C₇H₅NO₄) confers strong electron-withdrawing properties, influencing its acidity, solubility, and reactivity. 4-NBA is widely used in organic synthesis (e.g., Mitsunobu reactions ), polymer chemistry (e.g., sensing nitroaromatic compounds ), and biological studies (e.g., as a urinary metabolite ). It also serves as a precursor for antimicrobial agents when functionalized into esters, such as 4-nitrobenzoic acid tetrahydrofuran-2-yl-methylester .

Properties

CAS No.

62153-88-2

Molecular Formula

C8H8INO5

Molecular Weight

325.06 g/mol

IUPAC Name

iodomethanol;4-nitrobenzoic acid

InChI

InChI=1S/C7H5NO4.CH3IO/c9-7(10)5-1-3-6(4-2-5)8(11)12;2-1-3/h1-4H,(H,9,10);3H,1H2

InChI Key

RWCYMUNWNJOODQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C(O)I

Origin of Product

United States

Preparation Methods

Iodomethanol

Iodomethanol can be synthesized through the reaction of methanol with iodine in the presence of a reducing agent such as red phosphorus. The reaction proceeds as follows: [ \text{CH}_3\text{OH} + \text{I}_2 + \text{P} \rightarrow \text{CH}_3\text{I} + \text{H}_3\text{PO}_3 ]

4-Nitrobenzoic Acid

4-Nitrobenzoic acid is typically prepared by the oxidation of 4-nitrotoluene using oxidizing agents such as oxygen or dichromate. Another method involves the nitration of polystyrene followed by the oxidation of the alkyl substituent .

Chemical Reactions Analysis

Iodomethanol

Iodomethanol undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Oxidation Reactions: Iodomethanol can be oxidized to formaldehyde and formic acid.

4-Nitrobenzoic Acid

4-Nitrobenzoic acid undergoes several types of reactions:

Scientific Research Applications

Iodomethanol

Iodomethanol is used in organic synthesis as a methylating agent. It is also used in the preparation of various pharmaceuticals and agrochemicals.

4-Nitrobenzoic Acid

4-Nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor to 4-nitrobenzoyl chloride and 4-aminobenzoic acid.

    Biology: It is used in the synthesis of folic acid.

    Medicine: It serves as a precursor to the anesthetic procaine.

    Industry: It is used in the production of dyes and pigments.

Mechanism of Action

Iodomethanol

Iodomethanol acts as a methylating agent by transferring its methyl group to other compounds. This reaction is facilitated by the presence of a nucleophile that attacks the carbon-iodine bond, leading to the formation of a new carbon-nucleophile bond and the release of iodide ion.

4-Nitrobenzoic Acid

The mechanism of action of 4-nitrobenzoic acid involves its conversion to other active compounds. For example, its reduction to 4-aminobenzoic acid involves the transfer of electrons from a reducing agent to the nitro group, converting it to an amino group .

Comparison with Similar Compounds

Table 1: Key Properties of Nitrobenzoic Acid Isomers

Property 2-Nitrobenzoic Acid 3-Nitrobenzoic Acid 4-Nitrobenzoic Acid
Melting Point (°C) 147–149 140–142 242–244
pKa (in water) 1.68 2.47 1.41
Solubility in Water (g/L) 3.2 1.9 0.8
Primary Application Catalyst in esterification Cocrystallization agent Mitsunobu reactions

Sources:

Halogen-Substituted Derivatives: 4-Iodo-3-nitrobenzoic Acid

4-Iodo-3-nitrobenzoic acid (C₇H₄INO₄) differs from 4-NBA by the addition of an iodine atom at the meta position. Key distinctions include:

  • Electronic Effects : The iodine atom increases molecular weight (293.02 g/mol vs. 167.12 g/mol for 4-NBA) and introduces steric bulk, altering reactivity in Suzuki couplings .
  • Thermal Stability : 4-Iodo-3-nitrobenzoic acid decomposes at 208–211°C, lower than 4-NBA’s melting point (242°C) .

Table 2: Comparison of 4-NBA and 4-Iodo-3-nitrobenzoic Acid

Property 4-Nitrobenzoic Acid 4-Iodo-3-nitrobenzoic Acid
Molecular Weight (g/mol) 167.12 293.02
Melting Point (°C) 242–244 208–211
Key Applications Polymer synthesis Pharmaceutical intermediates

Sources:

Ester Derivatives

Esterification of 4-NBA modifies its bioavailability and applications:

  • 4-Nitrobenzoic Acid Methyl Ester : Used in enzymatic studies (e.g., MHETase substrate ).
  • Tetrahydrofuran-2-yl-methylester : Isolated from Streptomyces spp., exhibits antimicrobial activity .

Table 3: Ester Derivatives of 4-NBA

Ester Application Solubility in Ethanol (g/L)
Methyl ester Substrate for plastic degradation 12.5
Tetrahydrofuran-2-yl ester Antimicrobial agent 8.2

Sources:

Solubility and Dissociation Behavior

  • Solubility: 4-NBA is sparingly soluble in hydrocarbons (<0.5 g/L) but moderately soluble in alcohols (e.g., 4.7 g/L in methanol) .
  • Dissociation : In acetonitrile-water mixtures, 4-NBA’s dissociation constant (pKa) is 1.41, lower than benzoic acid (pKa 4.2) due to the nitro group’s electron-withdrawing effect .

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